molecular formula C18H26Cl2Zr B12061317 Dibutylzirconocene dichloride

Dibutylzirconocene dichloride

Cat. No.: B12061317
M. Wt: 404.5 g/mol
InChI Key: KZUKCLOWAMFDDB-UHFFFAOYSA-L
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Description

Bis(butylcyclopentadienyl)zirconium(IV) dichloride: is an organometallic compound with the chemical formula C18H26Cl2Zr dibutylzirconocene dichloride . This compound is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. It is widely used as a catalyst in various chemical reactions, particularly in polymerization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride can be synthesized through the reaction of zirconium tetrachloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture sensitivity .

Industrial Production Methods: In industrial settings, the production of bis(butylcyclopentadienyl)zirconium(IV) dichloride involves large-scale reactions using high-purity reagents and controlled environments. The process ensures high yield and purity of the final product, which is essential for its application as a catalyst .

Chemical Reactions Analysis

Types of Reactions: Bis(butylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is extensively used as a catalyst in the polymerization of olefins, such as ethylene and propylene. It is also employed in the synthesis of other organometallic compounds .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role as a catalyst in the synthesis of biologically active molecules is significant .

Industry: In the industrial sector, bis(butylcyclopentadienyl)zirconium(IV) dichloride is used in the production of high-performance polymers and materials. Its catalytic properties enhance the efficiency and selectivity of polymerization processes .

Mechanism of Action

The mechanism by which bis(butylcyclopentadienyl)zirconium(IV) dichloride exerts its catalytic effects involves the coordination of the zirconium center with the reactants. This coordination facilitates the activation of the reactants, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation and stabilization of olefin monomers .

Comparison with Similar Compounds

  • Bis(cyclopentadienyl)zirconium(IV) dichloride
  • Bis(pentamethylcyclopentadienyl)zirconium(IV) dichloride
  • Bis(indenyl)zirconium(IV) dichloride

Uniqueness: Bis(butylcyclopentadienyl)zirconium(IV) dichloride is unique due to the presence of butyl groups on the cyclopentadienyl rings. These butyl groups can influence the compound’s solubility, reactivity, and catalytic properties, making it distinct from other zirconocene derivatives .

Properties

Molecular Formula

C18H26Cl2Zr

Molecular Weight

404.5 g/mol

InChI

InChI=1S/2C9H13.2ClH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

KZUKCLOWAMFDDB-UHFFFAOYSA-L

Canonical SMILES

CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl

Origin of Product

United States

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